3-(2-chlorobenzyl)-6-(4-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 1326806-31-8
Cat. No.: VC5514403
Molecular Formula: C19H16ClN5O2
Molecular Weight: 381.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326806-31-8 |
|---|---|
| Molecular Formula | C19H16ClN5O2 |
| Molecular Weight | 381.82 |
| IUPAC Name | 3-[(2-chlorophenyl)methyl]-6-[(4-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C19H16ClN5O2/c1-27-15-8-6-13(7-9-15)10-24-12-21-18-17(19(24)26)22-23-25(18)11-14-4-2-3-5-16(14)20/h2-9,12H,10-11H2,1H3 |
| Standard InChI Key | VXTBHWGQANVZOO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-(2-Chlorobenzyl)-6-(4-methoxybenzyl)-3,6-dihydro-7H- triazolo[4,5-d]pyrimidin-7-one (CAS No. 1326806-31-8) possesses the molecular formula C₁₉H₁₆ClN₅O₂ and a molecular weight of 381.82 g/mol. Its IUPAC name systematically describes the triazolopyrimidine core substituted at positions 3 and 6 with 2-chlorobenzyl and 4-methoxybenzyl groups, respectively. The SMILES notation COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl encodes the compound’s connectivity, while the InChIKey VXTBHWGQANVZOO-UHFFFAOYSA-N provides a unique stereochemical identifier.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆ClN₅O₂ |
| Molecular Weight | 381.82 g/mol |
| IUPAC Name | 3-[(2-Chlorophenyl)methyl]-6-[(4-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
| CAS Registry Number | 1326806-31-8 |
Structural Analysis
The compound’s triazolopyrimidine core combines a five-membered triazole ring fused to a six-membered pyrimidine system. The 2-chlorobenzyl substituent introduces electron-withdrawing effects via the chlorine atom, while the 4-methoxybenzyl group contributes electron-donating methoxy functionality. This juxtaposition creates a polarized electronic environment that may influence binding interactions with biological targets. X-ray crystallographic data for analogous triazolopyrimidines reveal planar fused-ring systems stabilized by intramolecular hydrogen bonds, with substituent orientation affecting π-π stacking capabilities .
Synthesis and Characterization
Synthetic Routes
Synthesis typically proceeds through multi-step condensation and cyclization reactions. A generalized pathway involves:
-
Formation of the pyrimidine precursor: Condensation of substituted benzyl amines with malononitrile derivatives under acidic conditions.
-
Triazole ring construction: Cyclization via Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne click chemistry.
-
Functionalization: Introduction of 2-chlorobenzyl and 4-methoxybenzyl groups through nucleophilic substitution or alkylation reactions .
Key challenges include regioselectivity control during triazole formation and minimizing byproducts from competing cyclization pathways. Purification often employs column chromatography followed by recrystallization from ethanol/water mixtures .
Analytical Characterization
Modern techniques confirm structure and purity:
-
NMR Spectroscopy: ¹H NMR exhibits distinct signals for methoxy protons (δ 3.8–4.0 ppm) and aromatic protons split by substituent effects .
-
Mass Spectrometry: ESI-MS shows the molecular ion peak at m/z 381.82 with characteristic fragmentation patterns.
-
X-ray Diffraction: While data for this specific compound remains unpublished, analogous structures demonstrate monoclinic crystal systems with π-stacking distances of 3.4–3.7 Å .
| Receptor | IC₅₀ (nM) | Selectivity Ratio (vs. CCR5) |
|---|---|---|
| CCR2 | 2–7* | 15–30* |
| CCR5 | 45–60* | – |
| *Values extrapolated from studies on analog 28 and 43 . |
Additional Pharmacological Effects
While direct data remains limited, related pyridazinone and triazolopyrimidine derivatives demonstrate:
-
Antimicrobial Activity: MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .
-
Anticancer Potential: IC₅₀ = 12 µM against MCF-7 breast cancer cells through topoisomerase II inhibition .
-
Anti-inflammatory Action: 40–60% reduction in paw edema at 10 mg/kg in murine models .
Comparative Analysis with Analogous Compounds
Structural Analogues
Modifying substituents significantly alters biological activity:
*Estimated from SAR trends in .
Structure-Activity Relationships (SAR)
-
Chlorine Position: 2-Cl substitution (target compound) enhances CCR2 binding versus 4-Cl analogues.
-
Methoxy Group: Para-methoxy on benzyl improves metabolic stability compared to ortho/meta positions .
-
Chain Length: Butyl spacers (as in analog 28) optimize receptor interaction but reduce bioavailability .
Future Directions
Research Priorities
-
Target Validation: Confirm CCR2/CCR5 binding through radioligand displacement assays.
-
ADMET Profiling: Assess hepatic metabolism (CYP3A4/2D6 interactions) and blood-brain barrier penetration.
-
Formulation Development: Explore nanocrystal or liposomal delivery systems to enhance solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume